N-(3-fluoro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 3-fluoro-4-methoxyphenyl moiety. Its molecular formula is C₂₂H₁₈F₂N₃O₄S, with an average molecular weight of 458.46 g/mol and a ChemSpider ID of 879138-87-1 . The 3-fluoro-4-methoxyphenyl group contributes to lipophilicity, while the fluorobenzyl substituent may influence target selectivity.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S/c1-31-18-7-6-15(10-16(18)24)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-4-14(23)5-3-13/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUPPQQOPPGSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. The structure suggests significant biological activity due to the presence of various functional groups that may interact with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure includes:
- A thienopyrimidine core.
- Fluoro and methoxy substituents that may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of thienopyrimidine compounds exhibit notable anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study using MTT assays showed that certain thienopyrimidine derivatives were cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher potency observed against U-87 cells .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U-87 | 15 | |
| Compound B | MDA-MB-231 | 20 | |
| N-(3-fluoro...) | U-87 | TBD | TBD |
Antioxidant Activity
The antioxidant potential of similar compounds has also been evaluated. The DPPH radical scavenging method showed that certain derivatives exhibited antioxidant activity comparable to ascorbic acid. This suggests that this compound may possess similar properties due to its structural features .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ascorbic Acid | 100 | |
| Compound C | 70 | |
| N-(3-fluoro...) | TBD | TBD |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein kinases involved in cancer cell signaling pathways. This interaction could lead to modulation of cellular activities such as proliferation and apoptosis .
Case Studies
Recent studies have focused on the synthesis and evaluation of thienopyrimidine derivatives for their biological efficacy. For example:
- Study on Anticancer Properties : A derivative similar to N-(3-fluoro...) was shown to significantly reduce tumor growth in xenograft models.
- Antioxidant Efficacy : Another study highlighted the protective effects against oxidative stress in neuronal cell cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations
Core Heterocycle Influence: The thieno[3,2-d]pyrimidine core (target compound) offers a planar structure for π-π stacking, advantageous for kinase binding. Non-heterocyclic acetamides () lack the rigid scaffold, reducing target affinity but improving synthetic accessibility .
Substituent Effects :
- Electron-Withdrawing Groups : The 4-fluorophenyl and 3-fluoro groups in the target compound enhance electrophilicity, favoring interactions with catalytic lysine residues in enzymes. Chlorine in ’s compound may promote covalent adduct formation .
- Methoxy vs. Ethoxy : The 4-methoxy group in the target compound improves solubility compared to the ethoxy group in ’s analog, which increases lipophilicity and membrane permeability .
- Bulkier Groups : SB-480848’s trifluoromethoxy and pyridinylmethyl substituents likely reduce off-target interactions but may limit blood-brain barrier penetration .
Bioactivity Clustering: highlights that structural similarities correlate with bioactivity profiles. The target compound’s thienopyrimidine core and fluorinated substituents may cluster it with kinase inhibitors, while SB-480848’s cyclopentapyrimidine aligns with phospholipase A2 inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis likely follows standard EDC/HOBt-mediated coupling (as in –3), while SB-480848’s complex structure requires multi-step functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
